2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid

Description

Chemical Identity and Nomenclature

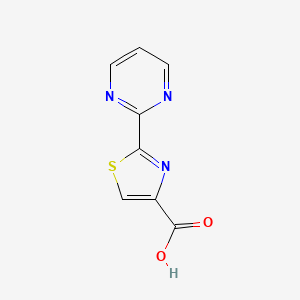

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring fused pyrimidine and thiazole rings. Its systematic IUPAC name reflects its structural components: a pyrimidine substituent at position 2 of the thiazole ring and a carboxylic acid group at position 4.

Table 1: Key Chemical Identifiers

The compound’s planar structure enables π-electron delocalization across both rings, contributing to its aromaticity and stability.

Historical Context of Thiazole-Pyrimidine Hybrid Compounds

Thiazole-pyrimidine hybrids emerged from efforts to combine bioactive heterocycles for enhanced pharmacological properties. Early work on thiazoles dates to the 19th century, with Grimaux’s synthesis of barbituric acid laying groundwork for heterocyclic chemistry. The Hantzsch thiazole synthesis (1889) enabled systematic derivatization, while pyrimidine research advanced with nucleic acid studies in the 20th century.

The fusion of thiazole and pyrimidine motifs gained traction in the 2000s, driven by their roles in natural products (e.g., thiamine) and drug discovery. For example, pyrimidine-thiazole hybrids were explored as kinase inhibitors and antimicrobial agents. This compound itself was first reported in 2011, with PubChem entries documenting its structural characterization.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic hybridization of nitrogen- and sulfur-containing heterocycles, which often synergize biological activity. Key research areas include:

- Coordination Chemistry : The carboxylic acid and pyrimidine groups act as ligands for metal complexes. For instance, copper(I) coordination polymers derived from this compound show potential in materials science.

- Drug Discovery : Thiazole-pyrimidine hybrids inhibit enzymes like cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), relevant to inflammation and cancer.

- Synthetic Methodologies : Advances in cyclocondensation and Suzuki coupling enable precise functionalization at positions 2 and 4 of the thiazole ring.

Table 2: Applications in Heterocyclic Chemistry

This compound’s versatility underscores its role in developing multifunctional heterocyclic systems for biomedical and industrial applications.

Properties

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEFSHGKRSIMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653257 | |

| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014631-26-5 | |

| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Pyrimidine derivatives, which include 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, are known to interact with various biological targets, including protein kinases.

Mode of Action

Pyrimidine derivatives are known to exert their biological effects through different mechanisms, such as inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Biochemical Analysis

Biochemical Properties

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities. They have been employed in the design of privileged structures in medicinal chemistry.

Biological Activity

2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

The molecular formula for this compound is with a molecular weight of approximately 206.22 g/mol. Its structure features a pyrimidine ring fused with a thiazole, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.25–1 μg/mL against certain strains like Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

A notable study highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. These compounds demonstrated potent anti-proliferative activity against various tumor cell lines. Specifically, one derivative was found to induce cell cycle arrest at the G0/G1 phase in human B-cell lymphoma cells (BJAB), showcasing selective inhibition without affecting normal cells .

Anti-inflammatory Effects

Thiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds containing this moiety have shown promise in inhibiting inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

In a study involving a series of thiazole derivatives, one compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This compound was orally bioavailable and well-tolerated in animal models, suggesting its potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of various thiazole derivatives and their evaluation against multiple bacterial strains. The results indicated that specific modifications to the thiazole ring significantly enhanced antimicrobial activity, pointing towards structure-activity relationships that could guide future drug design .

Data Tables

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid is its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives of the thiazole series exhibit potent antibacterial activity with sub-micromolar minimum inhibitory concentrations (MIC) against this pathogen. A study demonstrated that modifications at the C-2 and C-4 positions of the thiazole core significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design .

Case Study: Structure-Activity Relationship (SAR)

In a detailed SAR study, various analogs were synthesized to explore their efficacy against M. tuberculosis. The most effective compounds maintained a 2-pyridyl substituent at the C-4 position, which was crucial for activity. Compounds with diverse substitutions at the C-2 position showed varying degrees of effectiveness, indicating that flexibility in this position could enhance antimicrobial properties .

Anticancer Potential

Another promising application of this compound is in cancer therapy. Compounds within this structural class have been investigated for their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer.

Case Study: Antiproliferative Activity

A series of thiazole derivatives were synthesized and tested for their cytotoxic effects on cancer cells. The results indicated that specific modifications could enhance their potency significantly. For instance, compounds derived from the thiazole scaffold demonstrated IC50 values ranging from 0.4 to 2.6 μM against prostate cancer cells, showcasing their potential as therapeutic agents .

Synthesis and Modification

The synthesis of this compound and its analogs involves straightforward chemical reactions that allow for structural modifications aimed at enhancing biological activity. The ability to easily modify substituents at various positions on the thiazole ring makes this compound a versatile scaffold for drug development.

Synthesis Overview

Common synthetic routes involve:

- Reaction of pyrimidine derivatives with thiazole precursors.

- Utilization of standard amidation techniques to introduce functional groups.

These methods facilitate the creation of a diverse library of compounds for biological testing.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

(a) Anti-AgrA Activity in Quorum Sensing (QS) Systems

- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid : Exhibits higher anti-AgrA activity with a binding energy of -8.2 kcal/mol , surpassing even the FDA-approved inhibitor savirin .

- 9H-Xanthene-9-carboxylic acid: A non-thiazole analogue, yet serves as a benchmark AgrA inhibitor (ΔG = -9.1 kcal/mol) .

(b) Receptor Agonist/Antagonist Profiles

- This compound: No direct agonist/antagonist data is available in the provided evidence.

- Cyclic carbamate derivatives of thiazole-4-carboxylic acid: Act as dual EP2/EP3 agonists (EC₅₀ ≤10 nM) with selectivity against EP1/EP4 subtypes, highlighting the role of sulfanyl and oxazolidinone substituents in receptor modulation .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid typically follows these key steps:

- Formation of α-bromo carbonyl intermediates as precursors for thiazole ring construction.

- Cyclocondensation reactions between α-bromoacyl derivatives and thioamide or thiourea derivatives to form the thiazole ring.

- Introduction of the pyrimidin-2-yl substituent via condensation or coupling reactions.

- Functionalization at the 4-position to introduce the carboxylic acid group, often through oxidation or hydrolysis of ester intermediates.

Detailed Preparation Methods

Bromination of Precursors

A common initial step is the bromination of a suitable acetyl-containing precursor to form α-bromoacetyl derivatives. For example, bromination of 4-aminoacetophenone derivatives in acetic acid with bromine at room temperature yields α-bromo carbonyl compounds. These intermediates are crucial for subsequent cyclization steps to form the thiazole ring.

| Step | Reactant | Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 | 4-Aminoacetophenone derivative | Br2 in Acetic Acid | Room temperature | α-Bromoacetyl derivative |

This method is supported by the synthesis of α-bromo carbonyl compounds used in thiazole ring formation.

Cyclocondensation to Form Thiazole Ring

The α-bromoacyl derivatives undergo cyclocondensation with thioamide or thiourea compounds under mild heating to form 1,3-thiazole rings. This reaction typically proceeds in acetic acid or other polar solvents at temperatures around 60 °C.

| Step | Reactants | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2 | α-Bromoacyl derivative + Thioamide | Acetic acid | 60 °C | 2,5-Disubstituted thiazole |

This step is crucial for incorporating the sulfur and nitrogen atoms into the heterocyclic thiazole ring.

Introduction of Pyrimidin-2-yl Group

The pyrimidin-2-yl substituent is introduced either by using pyrimidinyl-substituted thioamides in the cyclocondensation step or by subsequent coupling reactions involving the thiazole intermediate with pyrimidine derivatives. Specific methods include:

- Condensation of amino or hydrazide derivatives with pyrimidine aldehydes or related compounds.

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach the pyrimidin-2-yl group.

While explicit detailed protocols for this exact substitution are less frequently reported, analogous heterocyclic syntheses indicate these approaches are effective.

Representative Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Br2 in Acetic Acid, RT | α-Bromoacetyl intermediate |

| 2 | Cyclocondensation | Thioamide or Thiourea, Acetic Acid, 60 °C | Thiazole ring formation |

| 3 | Pyrimidin-2-yl introduction | Condensation or coupling with pyrimidine derivatives | Substituted thiazole with pyrimidin-2-yl |

| 4 | Esterification / Hydrolysis | Methanol + H2SO4 (esterification), Hydrazine hydrate (hydrazide formation), Hydrolysis | Carboxylic acid group introduction |

Research Findings and Yields

- The bromination step typically proceeds efficiently at room temperature with good selectivity for α-bromo derivatives.

- Cyclocondensation reactions yield 2,5-disubstituted thiazole derivatives in moderate to excellent yields (62–99%) depending on the substrates and conditions.

- Esterification and subsequent hydrazide formation are high-yielding steps, allowing versatile functionalization of the carboxylic acid moiety.

- The use of magnetic nanoparticle-supported catalysts (e.g., Fe3O4@SiO2-based) has been reported to facilitate solvent-free synthesis of related heterocyclic carboxylic acids, improving yield and catalyst recyclability, which may be adapted for this compound's synthesis.

Notes on Catalysts and Green Chemistry Approaches

Recent studies have employed heterogeneous catalysts such as urea-thiazole sulfonic acid-functionalized magnetic nanoparticles to promote the synthesis of quinoline carboxylic acids under solvent-free conditions at moderate temperatures (80 °C). These methods offer:

- High yields.

- Easy catalyst recovery by magnetic separation.

- Reduced environmental impact.

Such catalytic systems may be adapted to the synthesis of this compound to enhance efficiency and sustainability.

Q & A

Q. What are efficient synthetic routes for 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid?

Acylation reactions using coupling agents like 1,1’-carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) are highly effective. For example, reacting aminopyrimidines with thiazole-4-carboxylic acid derivatives under inert conditions yields the target compound with high purity (>90%) after crystallization . Key steps include:

- Activating the carboxylic acid group via imidazolide intermediates.

- Optimizing reaction time (typically 12–24 hours) and stoichiometry (1:1 molar ratio of reactants).

- Purification via recrystallization from ethanol or acetonitrile.

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound is limited, analogous pyrimidine-thiazole derivatives require:

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- NMR : H and C NMR to confirm the thiazole-pyrimidine linkage and carboxyl group.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600–1500 cm⁻¹ (aromatic C=C/C=N).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺).

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods guide the design of bioactivity studies?

Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like bacterial enzymes. For example:

- Target Selection : Align with antimicrobial studies by docking into E. coli dihydrofolate reductase (DHFR) active sites.

- Parameterization : Use PyMOL for structural alignment and GROMACS for MD simulations to validate binding stability .

- Validation : Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with in vitro MIC (Minimum Inhibitory Concentration) assays.

Q. How can contradictory synthetic yields reported in literature be resolved?

Discrepancies often arise from:

- Electron-withdrawing effects : Pyrimidine’s nitrogen atoms enhance reactivity of intermediates, but substituent positioning (e.g., 2- vs. 4-pyrimidinyl) alters yields.

- Reaction Optimization : Systematic variation of solvents (DMF vs. THF), temperatures (25°C vs. 40°C), and coupling agents (CDI vs. EDC/HOBt).

- Analytical Validation : Use LC-MS to trace byproducts and adjust purification protocols .

Q. What strategies enhance bioactivity through structural modification?

- Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) at the pyrimidine 5-position to improve solubility and target affinity.

- Hybrid Scaffolds : Combine with triazole or quinoxaline moieties (see ) to exploit synergistic antimicrobial effects.

- SAR Studies : Test derivatives in bacterial growth inhibition assays (e.g., S. aureus and P. aeruginosa) to correlate substituents with MIC values .

Q. How can stability issues in aqueous solutions be mitigated for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.